Specific Scientific Field: This research falls under the field of Agricultural Science and Entomology.
Summary of the Application: Nuarimol is used as a fungicide against citrus diseases. The study investigated its effects on the mycelial growth and conidial germination of Isaria farinosa, a fungus that is pathogenic to the citrus mealybug, Planococcus citri .
Methods of Application or Experimental Procedures: The fungicides were applied to the fungus and the mortality rate of the mealybugs was observed. The effectiveness of Nuarimol was compared with other fungicides such as tebuconazole, penconazole, and carbendazim .
Results or Outcomes: Nuarimol was found to be more effective than carbendazim in vitro. When applied to mealybugs, the mortality percentage of nuarimol was lower than that of carbendazim .
Specific Scientific Field: This research is in the field of Analytical Chemistry.
Summary of the Application: A method for simultaneous enantioselective determination of fenarimol and nuarimol in apple, grape, cucumber, tomato, and soil was developed using liquid chromatography–tandem mass spectrometry .
Methods of Application or Experimental Procedures: The enantioseparation results of the two fungicides through three different cellulose-based chiral columns were discussed. The influence of column temperature on the resolution of the enantiomers of the two fungicides was examined .
Results or Outcomes: Good linearity was obtained over the concentration range of 1–500 μg L −1 for each enantiomer in the standard solution and sample matrix calibration solution. The limit of quantification for enantiomers of the two fungicides in fruits, vegetables and soil was 5 μg kg −1 .
Nuarimol is a systemic fungicide classified chemically as 1-(4-chlorophenyl)-3-(2-fluorophenyl)urea with the molecular formula C₁₇H₁₂ClFN₂O. It is primarily used in agricultural settings to control fungal diseases in crops. This compound exhibits a unique structure that contributes to its efficacy against a range of fungal pathogens, making it an important tool in modern agriculture.
Nuarimol undergoes several notable chemical transformations, particularly in its degradation pathways. The primary metabolic pathway involves aryl hydroxylation, leading to the formation of hydroxylated metabolites. These reactions are crucial for understanding the environmental fate of Nuarimol, especially in soil and water systems. Major degradation reactions observed include:
These reactions can significantly influence the compound's persistence and activity in agricultural applications.
Nuarimol exhibits potent antifungal properties, effectively targeting various fungal species. Research has shown that it can significantly reduce nucleic acid synthesis (DNA and RNA) and protein content in fungal cells, specifically in organisms such as Ustilago avenae. The compound's systemic nature allows it to be absorbed by plants, providing protection against fungal infections throughout the plant's tissues .
The synthesis of Nuarimol typically involves several steps:
Nuarimol is primarily utilized in agriculture as a fungicide. Its applications include:
Interaction studies have revealed that Nuarimol can affect various biochemical pathways within target fungi. For instance, its incorporation into fungal cells leads to a decrease in essential macromolecules like DNA and RNA, thereby inhibiting growth and reproduction. Additionally, studies have explored its interactions with other fungicides, demonstrating potential synergistic effects when used in combination with certain compounds .
Nuarimol shares structural and functional similarities with several other fungicides. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
---|---|---|---|
Myclobutanil | Similar aromatic rings | Inhibits sterol biosynthesis | Broad-spectrum activity |
Propiconazole | Similar urea linkage | Ergosterol biosynthesis inhibition | Systemic properties |
Fenarimol | Similar phenyl groups | Disrupts cellular processes | More effective against specific fungi |
Nuarimol stands out due to its specific structural features that enhance its systemic uptake and efficacy against certain pathogens, making it a valuable asset in integrated pest management strategies .
Irritant